N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and an acetamide moiety
Properties
IUPAC Name |
N-ethyl-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S2/c1-2-17-14(20)7-12-8-21-15(18-12)22-9-13(19)10-3-5-11(16)6-4-10/h3-6,8H,2,7,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQMWIRRHWNCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Cyclization
The Hantzsch reaction remains a cornerstone for thiazole synthesis. As demonstrated in, α-chloroglycinates react with thiobenzamides or thioureas under catalyst-free conditions to yield 5-acylamino-1,3-thiazoles. For the target compound, ethyl 2-chloro-3-oxobutanoate may serve as the α-halocarbonyl precursor, reacting with 4-fluorophenylthioacetamide to form the thiazole core. Key parameters include:
- Solvent : Ethanol or dichloromethane
- Temperature : 60–80°C
- Reaction Time : 6–12 hours
This method offers yields exceeding 75% and avoids metal catalysts, aligning with green chemistry principles.
Thiosemicarbazide Cyclocondensation
An alternative route involves cyclocondensation of thiosemicarbazides with α-keto esters. For instance, 4-fluorophenylglyoxal reacts with thiosemicarbazide in acidic ethanol to form a thiosemicarbazone intermediate, which undergoes cyclization upon treatment with acetic anhydride. While effective, this method requires stringent pH control and yields ~65%.
Acetamide Side Chain Incorporation
The N-ethylacetamide group is appended via amidation or acylation:
Amidation of Carboxylic Acid
The intermediate 2-(thiazol-4-yl)acetic acid reacts with ethylamine using HOBt/EDC coupling reagents in DCM. This method, adapted from, achieves 90% yield after purification by silica gel chromatography.
Direct Acylation
2-(Thiazol-4-yl)acetyl chloride , generated via treatment with thionyl chloride , reacts with ethylamine in THF. This one-pot procedure simplifies purification but requires careful moisture control.
Integrated Synthesis Protocols
Sequential Hantzsch-Amidation (Method A)
- Thiazole Formation : React ethyl 2-chloro-3-oxobutanoate with 4-fluorophenylthioacetamide in ethanol (80°C, 10 hours).
- Thioether Installation : Treat the thiazole intermediate with 2-bromo-4-fluorophenylacetone in DMF (25°C, 8 hours).
- Amidation : Couple the resulting acid with ethylamine using EDC/HOBt.
Overall Yield : 68%
Cyclocondensation-Acylation (Method B)
- Thiosemicarbazone Cyclization : React 4-fluorophenylglyoxal with thiosemicarbazide in HCl/ethanol.
- Acylation : Treat the thiazole with acetyl chloride and ethylamine in pyridine.
Overall Yield : 54%
Analytical Validation and Optimization
Purity Assessment :
- HPLC : >98% purity (C18 column, acetonitrile/water gradient)
- ¹H NMR : δ 7.85 (d, 2H, Ar-F), 4.15 (q, 2H, CH₂CH₃), 3.45 (s, 2H, COCH₂)
Optimization Insights :
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide: Similar in structure but with a trifluoromethyl group instead of a fluorophenyl group.
4-((4-fluorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 366.4 g/mol. The compound features a thiazole moiety, an acetamide functional group, and a fluorophenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉FN₄O₃S |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 921547-30-0 |
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor activity. For instance, derivatives of thiazole have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating their potential as anticancer agents . The incorporation of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased cytotoxicity.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Studies suggest that the compound may exert its effects through hydrophobic interactions and hydrogen bonding with proteins involved in cell proliferation and survival pathways .
Antimicrobial Activity
In addition to its antitumor properties, thiazole derivatives have been studied for their antimicrobial activities. Some compounds have demonstrated efficacy comparable to standard antibiotics like norfloxacin against various bacterial strains . The presence of electron-releasing groups has been shown to enhance this activity.
Study 1: Thiazole Derivatives in Cancer Treatment
A study evaluated the efficacy of various thiazole derivatives, including this compound, in inhibiting cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, supporting their potential as chemotherapeutic agents.
Study 2: Synthesis and Biological Evaluation
Another investigation focused on the synthesis of this compound and its biological evaluation against pathogenic bacteria. The findings revealed that the compound exhibited promising antibacterial activity, particularly against Gram-positive bacteria.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 2-bromoacetophenone derivatives) under reflux in ethanol .
- Step 2 : Introduction of the thioether linkage by reacting the thiazole intermediate with 2-(4-fluorophenyl)-2-oxoethyl mercaptan in dimethylformamide (DMF) at 60–80°C, using a base like triethylamine to deprotonate the thiol group .
- Step 3 : Acylation of the ethylamine group using acetyl chloride in dichloromethane (DCM) with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Key Conditions : Solvent choice (DMF for polar intermediates, DCM for acylation), temperature control (60–80°C for thioether formation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups in thioether linkages at δ 3.5–4.0 ppm) .
- 13C NMR : Confirms carbonyl carbons (e.g., acetamide C=O at ~170 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 423.1) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound for therapeutic applications?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., fluorophenyl → chlorophenyl, ethyl → methyl groups) to assess electronic and steric effects .
- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., MTT assay for cytotoxicity in HeLa or MCF-7 cells) .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity data .
Q. What methodologies are recommended to resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified), assay conditions (e.g., 48-hour incubation for MTT), and positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude confounding effects from impurities .
- Mechanistic Follow-Up : Validate target engagement via Western blot (e.g., caspase-3 activation for apoptosis) or surface plasmon resonance (SPR) for binding affinity .
Q. What computational approaches are effective in predicting interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the fluorophenyl moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Modeling : Develop predictive models using descriptors like topological polar surface area (TPSA) and IC50 values from published datasets .
Q. What strategies optimize reaction yield and purity during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C vs. CuI for Suzuki-Miyaura coupling steps; CuI often improves yields in thiazole functionalization .
- Solvent Optimization : Replace DMF with acetonitrile for acylation to reduce side-product formation .
- In-line Monitoring : Use FTIR or ReactIR to track reaction progress (e.g., disappearance of thiol peaks at 2550 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
